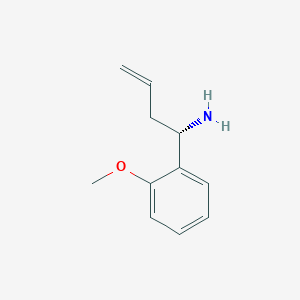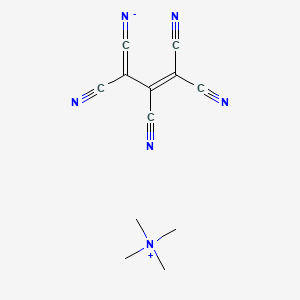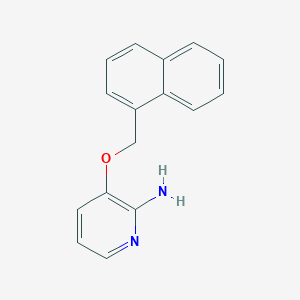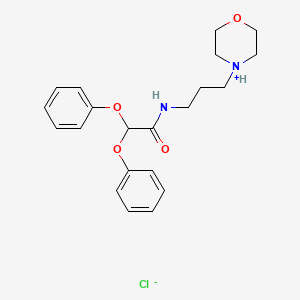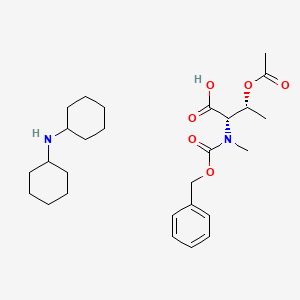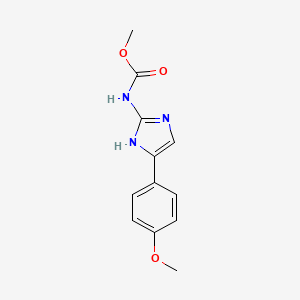
5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride is a complex organic compound that features a unique combination of dithiino and pyrrole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and dithiino derivatives. Common reaction conditions may involve the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological molecules could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials. Its unique properties might make it suitable for use in coatings, adhesives, or other specialized applications.
作用機序
The mechanism of action of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
類似化合物との比較
Similar Compounds
5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione: A simpler analog without the diethylaminoethoxyphenyl group.
2,3-Dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)pyrrole: A compound lacking the dithiino ring.
Uniqueness
The uniqueness of 5H-1,4-Dithiino(2,3-c)pyrrole-5,7(6H)-dione, 2,3-dihydro-6-(4-(2-(diethylamino)ethoxy)phenyl)-, monohydrochloride lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its simpler analogs.
特性
CAS番号 |
54627-08-6 |
|---|---|
分子式 |
C18H23ClN2O3S2 |
分子量 |
415.0 g/mol |
IUPAC名 |
2-[4-(5,7-dioxo-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-6-yl)phenoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H22N2O3S2.ClH/c1-3-19(4-2)9-10-23-14-7-5-13(6-8-14)20-17(21)15-16(18(20)22)25-12-11-24-15;/h5-8H,3-4,9-12H2,1-2H3;1H |
InChIキー |
BWPOXJQNBBOXKV-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)SCCS3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


